molecular formula C11H10N2O2 B8519087 Methyl 3-aminoisoquinoline-8-carboxylate

Methyl 3-aminoisoquinoline-8-carboxylate

Cat. No.: B8519087
M. Wt: 202.21 g/mol
InChI Key: TYKDJIJPGPOVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-aminoisoquinoline-8-carboxylate (CAS 1822679-47-9) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a multifunctional isoquinoline scaffold, integrating both a reactive 3-amino group and an 8-carboxylate ester. These functional groups make it a highly versatile and privileged building block for the synthesis of diverse and complex molecular architectures, particularly in the development of novel bioactive molecules. The core isoquinoline structure is of significant scientific interest due to its established role in compounds with substantial biological activity. Research indicates that derivatives based on similar aminoquinoline and aminoisoquinoline scaffolds are key structural components in a variety of naturally occurring antibiotics and are intensively investigated for their complex modes of action, which include DNA intercalation, bioreductive alkylation, and the generation of reactive oxygen species . This compound serves as a critical precursor for generating novel chemical libraries aimed at probing these mechanisms. Its primary research applications are in the discovery and development of new therapeutic agents. Synthetic derivatives of this and related compounds are frequently explored for their antiproliferative activity against various human cancer cell lines . Furthermore, the 8-hydroxyquinoline (8-HQ) pharmacophore, to which this compound is structurally related, is recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects . The structural flexibility of this compound allows researchers to investigate structure-activity relationships (SAR) and optimize properties like lipophilicity and electronic effects to enhance potency and selectivity against specific biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the product specifications, including molecular formula (C 11 H 10 N 2 O 2 ) and molecular weight (202.21 g/mol), for their experimental planning .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoisoquinoline-8-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-5-10(12)13-6-9(7)8/h2-6H,1H3,(H2,12,13)

InChI Key

TYKDJIJPGPOVCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=NC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares Methyl 3-aminoisoquinoline-8-carboxylate with analogous compounds, focusing on substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
This compound C₁₁H₁₀N₂O₂ -NH₂ (3), -COOCH₃ (8) ~216.24 (est.) Amino group for nucleophilic reactions
3-aminoisoquinoline-8-carboxylic acid C₁₀H₈N₂O₂ -NH₂ (3), -COOH (8) 188.18 Free carboxylic acid; hydrophilic
Methyl 8-bromoisoquinoline-3-carboxylate C₁₁H₈BrNO₂ -Br (8), -COOCH₃ (3) 266.09 Bromine enhances electrophilic substitution
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ -F (6), -COOCH₃ (8) ~221.19 (est.) Fluorine improves metabolic stability
Methyl 7-acetylquinoline-3-carboxylate C₁₃H₁₁NO₃ -COCH₃ (7), -COOCH₃ (3) ~245.23 (est.) Acetyl group enables ketone chemistry

Notes:

  • Positional Isomerism: Substitutions at positions 3, 6, 7, or 8 significantly alter electronic and steric properties. For example, the amino group at position 3 in the target compound contrasts with the bromine at position 8 in Methyl 8-bromoisoquinoline-3-carboxylate .
  • Functional Group Impact: Amino groups (-NH₂) are nucleophilic, while halogens (Br, F) and acetyl (-COCH₃) groups influence electrophilicity and stability .

Physicochemical Properties

Limited data on boiling/melting points are available, but inferences can be made:

  • Lipophilicity: Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 3-aminoisoquinoline-8-carboxylic acid), enhancing cell permeability .
  • Stability: Fluorinated derivatives (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) exhibit enhanced metabolic stability due to C-F bond strength .
  • Reactivity: Brominated compounds (e.g., Methyl 8-bromoisoquinoline-3-carboxylate) are prone to nucleophilic aromatic substitution, unlike the amino-substituted target compound .

Preparation Methods

Reaction Mechanism and Pathway

This method involves a two-step process starting from 3-aminoquinoline. The first step is bromination at the 5-position, followed by a palladium-mediated carbonyl insertion to introduce the methyl carboxylate group at the 8-position.

Bromination of 3-Aminoquinoline

Bromine reacts with 3-aminoquinoline in sulfuric acid at 0°C, facilitated by silver sulfate as a catalyst. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the 5-position due to the directing effects of the amino group. Key parameters include:

  • Temperature : 0°C during bromine addition, followed by overnight reaction at room temperature

  • Catalyst : 5 mol% Ag₂SO₄

  • Workup : Neutralization with Na₂CO₃ and extraction with ethyl acetate

This step achieves >90% conversion, yielding 3-amino-5-bromoquinoline as a pale yellow solid.

Carbonylative Esterification

The brominated intermediate undergoes carbonylation under CO pressure (0.8 MPa) in methanol and DMF, using PdCl₂ and triethylamine. The mechanism involves:

  • Oxidative addition of Pd⁰ to the C–Br bond

  • CO insertion to form a palladium-acyl intermediate

  • Methanolysis to release the methyl ester

Optimized Conditions :

ParameterValue
Temperature75°C
Pressure0.8 MPa CO
Reaction Time6 hours
PdCl₂ Loading1.3 mol%
Solvent SystemMeOH:DMF (4:1 v/v)
Yield81%

The product is purified via column chromatography (silica gel, hexane/ethyl acetate), with structural confirmation by 1H NMR^1 \text{H NMR} (δ 3.899 ppm for methyl ester) and mass spectrometry ([M+H]⁺ = 202.21).

Microwave-Assisted Cyclocondensation

Reaction Design

The cyclocondensation involves:

  • Microwave Conditions : 150°C, 20–30 minutes

  • Catalyst : P₂O₅/SiO₂ (optional, increases yield by 15%)

  • Solvent : Neat (solvent-free)

Representative Yields :

Amine ComponentYield (%)
Aniline40
n-Butylamine44
p-Toluidine48

The absence of solvent reduces byproduct formation, though yields remain moderate (34–77%) compared to palladium-based methods.

Comparative Analysis of Methods

ParameterPd-Catalyzed MethodMicrowave Method
Starting Material3-Aminoquinoline2-Acylphenylacetonitriles
Reaction Time6–24 hours20–30 minutes
Yield81%34–77%
Catalytic SystemPdCl₂/TriethylamineP₂O₅/SiO₂ (optional)
RegioselectivityHigh (directed by Br group)Moderate (depends on substituents)
ScalabilityIndustrial (patented)Laboratory-scale

Industrial Considerations

The palladium-catalyzed route is preferred for large-scale production due to:

  • Simplified Purification : Liquid-liquid extraction avoids costly chromatography.

  • Reagent Availability : CO and methanol are cost-effective reactants.

  • Regulatory Compliance : Well-documented safety protocols for high-pressure carbonylation.

Challenges include palladium recovery and managing exothermic reactions during bromination. Continuous flow systems could mitigate these issues by improving heat transfer and catalyst separation.

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Profiles :

  • 1H NMR^1 \text{H NMR} (DMSO-d₆) :

    • δ 3.899 (s, 3H, COOCH₃)

    • δ 6.035 (s, 2H, NH₂)

    • δ 7.375–8.144 (m, 4H, aromatic)

Mass Spectrometry :

  • ESI-MS: m/z 202.21 [M+H]⁺

Purity Standards :

  • HPLC: ≥95% (C18 column, MeOH/H₂O = 70:30)

  • Residual Solvents: <500 ppm DMF (ICH Q3C guidelines)

Q & A

Q. Basic

  • In vitro assays :
    • MTT/Proliferation assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7).
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Molecular docking : AutoDock/Vina predicts binding to targets like topoisomerase II or Bcl-2. Key parameters : Free energy (ΔG), binding pose validation via RMSD (<2.0 Å) .

How do substituent modifications impact the structure-activity relationship (SAR) of this compound?

Advanced
Comparative SAR studies involve:

  • Substituent variation : Replacing the methoxy group with halogens (Cl, F) or alkyl chains alters lipophilicity and target affinity.

  • Data table :

    Substituent PositionGroupLogPIC₅₀ (μM)Target
    3-NH₂, 8-COOCH₃-1.25.8Bcl-2
    3-NH₂, 8-COOH-0.712.4Topo II
    Higher lipophilicity (LogP) correlates with improved membrane permeability and potency .

How can researchers address contradictions in reported biological activity data?

Advanced
Discrepancies often arise from:

  • Assay variability : Cell line specificity (e.g., MCF-7 vs. A549) or serum content in media.
  • Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) to compare replicates. Normalize data to controls (e.g., DMSO) to minimize batch effects.
  • Meta-analysis : Pool data from >3 independent studies to identify trends. Confounders (e.g., impurity levels >95%) should be disclosed .

What computational tools predict the compound’s interaction with enzymatic targets?

Q. Advanced

  • Molecular dynamics (MD) : GROMACS/AMBER simulates binding stability over 50–100 ns. Analyze RMSF (flexibility) and H-bond occupancy.
  • QSAR models : Use descriptors like molar refractivity or polar surface area to predict IC₅₀. Validate with leave-one-out cross-validation (R² >0.7) .

How is HPLC used to purify this compound?

Q. Basic

  • Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile (10% → 90%) in 0.1% TFA/water over 30 min.
  • Detection : UV at 254 nm. Collect fractions with >95% purity (validated by LC-MS) .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to SDS for toxicity data (e.g., LD₅₀ oral rat: >500 mg/kg) .

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